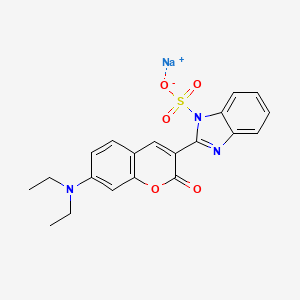

Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulphonate

Description

Chemical Name: Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulphonate CAS Number: 93859-32-6 Molecular Formula: C₂₀H₁₈N₃NaO₈S₂ Molecular Weight: 515.49 g/mol Key Features:

- Contains a coumarin (2H-1-benzopyran-2-one) core substituted with a diethylamino group at position 6.

- A benzimidazole ring is attached at position 3 of the coumarin, with a sulphonate group enhancing water solubility.

- Classified as a sodium salt, making it ionic and highly soluble in aqueous environments.

This compound belongs to a family of heterocyclic dyes and fluorescent materials. Its structural complexity and functional groups make it valuable for applications in photochemistry, sensing, and industrial dyes.

Properties

CAS No. |

70267-73-1 |

|---|---|

Molecular Formula |

C20H18N3NaO5S |

Molecular Weight |

435.4 g/mol |

IUPAC Name |

sodium;2-[7-(diethylamino)-2-oxochromen-3-yl]benzimidazole-1-sulfonate |

InChI |

InChI=1S/C20H19N3O5S.Na/c1-3-22(4-2)14-10-9-13-11-15(20(24)28-18(13)12-14)19-21-16-7-5-6-8-17(16)23(19)29(25,26)27;/h5-12H,3-4H2,1-2H3,(H,25,26,27);/q;+1/p-1 |

InChI Key |

XYDFUNYLDFBVMI-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Coumarin Intermediate

- Starting Material: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative)

- Method: This intermediate is typically prepared by condensation reactions involving diethylamino-substituted phenols and malonic acid derivatives under acidic or basic catalysis, followed by oxidation to form the 2-oxo-2H-chromene structure.

Preparation of Benzimidazole Sulfonic Acid Derivative

- Starting Material: o-Phenylenediamine or substituted derivatives

- Method: Benzimidazole sulfonic acid is synthesized by sulfonation of benzimidazole or by cyclization of o-phenylenediamine with sulfonic acid-containing reagents under controlled conditions to introduce the sulfonate group at the 1-position.

Coupling Reaction to Form the Target Compound

- Reaction: The key step involves coupling the coumarin carboxylic acid derivative with the benzimidazole sulfonic acid or its sodium salt.

- Conditions: This is typically achieved via amide or ester bond formation using activating agents such as carbodiimides (e.g., DCC or EDC) or via direct sulfonation coupling under controlled pH and temperature.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction.

- Purification: The product is purified by recrystallization or chromatographic techniques to obtain the monosodium salt form of the compound.

Detailed Reaction Scheme and Data Table

Research Findings and Optimization Notes

- Yield Optimization: The coupling efficiency depends on the purity of intermediates and the choice of coupling agents. Carbodiimide-mediated coupling provides good yields with minimal side reactions.

- pH Control: Maintaining slightly basic conditions during coupling prevents hydrolysis of sensitive groups.

- Temperature: Mild heating (30–50°C) accelerates the reaction without decomposing sensitive moieties.

- Solvent Choice: DMF and DMSO are preferred for their ability to dissolve both hydrophilic and hydrophobic components.

- Purification: Recrystallization from aqueous ethanol or chromatographic purification ensures removal of unreacted starting materials and by-products.

Chemical Reactions Analysis

Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH ranges to ensure the desired reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological processes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships: Substitution at position 3 of the coumarin core dictates functionality. Benzimidazole-sulphonato derivatives balance solubility and fluorescence, while phenyl or thiazole groups alter packing and emission properties . The diethylamino group at position 7 is critical for electron donation, enhancing fluorescence quantum yield in coumarins .

Industrial Relevance :

- Sodium sulphonate derivatives are promising for eco-friendly dyes due to low toxicity and water solubility.

- Cationic analogues like Basic Yellow 40 remain relevant in textiles but require careful handling due to toxicity .

Future Directions: Studies on the target compound’s fluorescence efficiency and photostability are needed. Comparative toxicity studies across ionic and non-ionic derivatives could refine safety guidelines.

Biological Activity

Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulphonate, also known by its CAS number 70267-73-1, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure

- Molecular Formula : C20H18N3NaO5S

- Molecular Weight : 437.445 g/mol

- Density : Not available

- LogP : 4.189 (indicating lipophilicity)

Chemical Structure Visualization

The structure of this compound can be represented as follows:

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various cellular pathways:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Preliminary data indicate that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity using DPPH assay, showing significant radical scavenging activity. |

| Study 2 | Evaluated anticancer effects on human breast cancer cells (MCF-7), demonstrating a dose-dependent inhibition of cell growth. |

| Study 3 | Assessed antimicrobial activity against E. coli and Staphylococcus aureus, with results indicating inhibition zones comparable to standard antibiotics. |

Safety and Toxicity

Safety assessments are critical for evaluating the potential risks associated with this compound:

- Hazard Statements : H317 (may cause an allergic skin reaction).

Precautionary measures include avoiding contact with skin and eyes, and using protective equipment when handling the compound.

Q & A

Synthesis and Purification

Q: What are the recommended methods for synthesizing Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1H-benzimidazolesulphonate with high purity? A: Synthesis typically involves condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with 1H-benzimidazole-5-sulphonamide derivatives under basic conditions. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical to remove unreacted intermediates. Final characterization should include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure (CHNNaOS) and purity .

Structural Confirmation

Q: How can the structural integrity of this compound be confirmed post-synthesis? A: X-ray crystallography is the gold standard for confirming solid-state structure. For solution-phase analysis, use -NMR to verify proton environments (e.g., diethylamino protons at δ 1.2–1.4 ppm). FTIR can validate sulfonate (S=O stretching at ~1180 cm) and carbonyl (C=O at ~1700 cm) groups. HRMS ensures correct molecular weight (theoretical 515.49 g/mol) .

Fluorescence Properties

Q: What factors influence the fluorescence quantum yield of this compound in different solvent environments? A: Solvent polarity and pH significantly impact fluorescence. Polar aprotic solvents (e.g., DMSO) enhance quantum yield by stabilizing excited states, while protic solvents (e.g., water) may quench fluorescence due to hydrogen bonding. Adjusting pH to avoid protonation/deprotonation of the diethylamino group (pKa ~7.5) is critical for consistent emission .

Solid-State Fluorescence and Molecular Packing

Q: How does molecular packing in the solid state affect photophysical properties? A: In related coumarin derivatives, π-π stacking and intermolecular hydrogen bonding can either enhance or quench fluorescence. For example, tight π-stacking may cause aggregation-caused quenching (ACQ), while loose packing with J-aggregates can improve emission. Single-crystal X-ray diffraction is recommended to correlate packing motifs (e.g., herringbone vs. slipped stacking) with fluorescence efficiency .

Toxicity Data Interpretation

Q: Are there contradictory reports on the compound’s toxicity, and how can these be resolved? A: Acute oral toxicity (LD) ranges from 300–2000 mg/kg in rodent models, classified as Category 4 (low hazard). Discrepancies may arise from differences in animal models, administration routes, or metabolite profiles. Negative regressive mutation tests (Ames test) suggest low genotoxicity, but in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) are advised for specific applications .

Stability Under Experimental Conditions

Q: What strategies mitigate degradation during long-term storage or under UV exposure? A: Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation. For UV-exposed experiments (e.g., fluorescence microscopy), add radical scavengers (e.g., ascorbic acid) to buffer solutions. Monitor stability via HPLC to detect decomposition products like sulfonic acid derivatives .

Data Contradictions in Solubility

Q: How can conflicting solubility data in literature be addressed methodologically? A: Solubility discrepancies often stem from polymorphic forms or residual solvents. Use standardized protocols: equilibrate compound in solvent (24 hr, 25°C), filter (0.22 μm membrane), and quantify via UV-Vis at λ (~450 nm). Report solvent purity (e.g., HPLC-grade DMSO) and saturation concentration (e.g., ~15 mg/mL in DMSO) .

Advanced Spectroscopic Characterization

Q: What advanced techniques resolve ambiguities in electronic transitions? A: Time-resolved fluorescence spectroscopy distinguishes between monomeric and aggregated states by lifetime decay profiles (ns vs. μs). Transient absorption spectroscopy can map excited-state dynamics, while circular dichroism (CD) detects chiral perturbations in asymmetric environments .

Biological Interaction Studies

Q: How can researchers design experiments to study interactions with biomolecules? A: Use fluorescence quenching assays with bovine serum albumin (BSA) to calculate binding constants (Stern-Volmer analysis). Molecular docking simulations (AutoDock Vina) predict binding sites on proteins. For cellular uptake, confocal microscopy with HeLa cells can track localization .

Reproducibility in Fluorescence Imaging

Q: Why do fluorescence intensities vary between imaging studies, and how can this be controlled? A: Variations arise from differences in excitation wavelengths, detector sensitivity, or environmental pH. Standardize protocols: calibrate instruments with reference dyes (e.g., fluorescein), use fixed pH buffers, and report laser power/exposure times. Normalize intensity to internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.